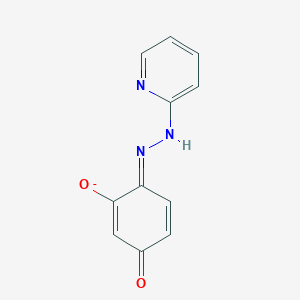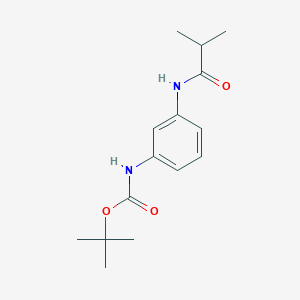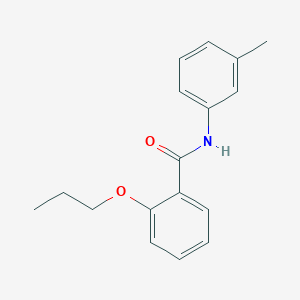![molecular formula C19H20ClN3O3 B268798 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268798.png)
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CAFB, is a chemical compound that has been widely studied for its potential applications in scientific research. CAFB belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes called kinases. In
Wirkmechanismus
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide works by selectively inhibiting the activity of specific kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting the activity of these kinases, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide can disrupt the signaling pathways that are involved in disease progression, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide depend on the specific kinases that are inhibited by the compound. In cancer cells, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In other diseases, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide may have different effects depending on the specific signaling pathways that are involved.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for specific kinases, which allows researchers to study the effects of inhibiting specific signaling pathways in cells. However, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also has some limitations, such as its potential toxicity and the difficulty of synthesizing the compound in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of new kinase targets for the compound, and the investigation of the compound's potential applications in other diseases. Additionally, researchers may explore the use of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinoyl chloride, which is then reacted with N-(tetrahydro-2-furanylmethyl)benzamide to produce 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is cancer treatment, as 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation. 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
Produktname |
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molekularformel |
C19H20ClN3O3 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20ClN3O3/c20-14-3-1-4-16(11-14)23-19(25)22-15-8-6-13(7-9-15)18(24)21-12-17-5-2-10-26-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,24)(H2,22,23,25) |
InChI-Schlüssel |
IYYHWNXJTLISDX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)

methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)

![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)